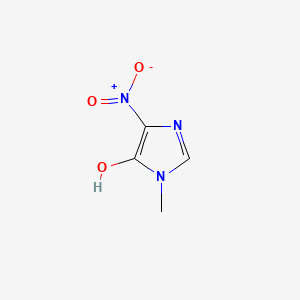
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines an imidazole ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-c]pyridine framework. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking purine structures.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves its interaction with various molecular targets. The compound can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridine-4-thione
- 2,6-Diamino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one
Uniqueness
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is unique due to the presence of both amino and hydrazino groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Propiedades
Número CAS |
91713-21-2 |
|---|---|
Fórmula molecular |
C6H8N6O |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
5-amino-6-hydrazinyl-1H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10) |
Clave InChI |
OANWYRGSXWEMDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=O)C2=C1NC=N2)N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)







